Benzyldimethylsilanol

Organosilicon Chemistry Siloxane Synthesis Reaction Kinetics

Benzyldimethylsilanol (CAS 56633-16-0) is an organosilanol with the molecular formula C9H14OSi and a molecular weight of 166.29 g/mol. Structurally, it features a silicon center bonded to a hydroxyl group, two methyl groups, and a benzyl group.

Molecular Formula C9H14OSi
Molecular Weight 166.29 g/mol
CAS No. 56633-16-0
Cat. No. B14628021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethylsilanol
CAS56633-16-0
Molecular FormulaC9H14OSi
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESC[Si](C)(CC1=CC=CC=C1)O
InChIInChI=1S/C9H14OSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyDDVWJFPUXXIRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyldimethylsilanol (CAS 56633-16-0): Core Procurement and Research Specifications


Benzyldimethylsilanol (CAS 56633-16-0) is an organosilanol with the molecular formula C9H14OSi and a molecular weight of 166.29 g/mol. Structurally, it features a silicon center bonded to a hydroxyl group, two methyl groups, and a benzyl group [1]. This compound serves as a versatile building block in organosilicon chemistry, primarily as an intermediate in siloxane synthesis, a nucleophile in Hiyama-Denmark cross-coupling reactions, and an active biocide in antimicrobial formulations [2]. The compound is characterized as a colorless liquid with a boiling point of 95-97 °C at 10 mmHg [1].

Why Benzyldimethylsilanol Cannot Be Substituted by Generic Dimethylsilanols: A Pre-Evidence Rationale


The benzyl substituent in benzyldimethylsilanol imparts distinct electronic and steric properties that are absent in simpler alkyl or aryl dimethylsilanols. This group enables unique reactivity profiles, including a well-defined ρ-value of 1.3 in siloxane condensation reactions [1] and serves as a traceless directing group for C–H functionalization [2]. Furthermore, the benzyl moiety contributes to enhanced lipophilicity and hydrogen-bond acidity, which are critical for antimicrobial potency, differentiating it from analogs like phenyldimethylsilanol or triethylsilanol [3]. Consequently, substituting this compound with a generic silanol risks altered reaction kinetics, reduced coupling efficiency, and loss of specific biological activity.

Quantitative Differentiation of Benzyldimethylsilanol: A Procurement-Focused Evidence Guide


Quantified Reactivity in Siloxane Formation: ρ-Value of 1.3 with Aryldimethylchlorosilanes

In a direct kinetic study, the reaction of benzyldimethylsilanol with substituted aryldimethylchlorosilanes in the presence of water yielded a Hammett ρ-value of 1.3. This value indicates a clear sensitivity to electronic effects of substituents on the aryl group, defining the reaction's transition state and allowing for predictable optimization of siloxane formation [1]. While no direct comparator ρ-value for other silanols was provided in the same study, this value is a key differentiator for this specific benzyl-substituted silanol under the given conditions.

Organosilicon Chemistry Siloxane Synthesis Reaction Kinetics

Enhanced Antimicrobial Efficacy: Silanols Outperform Analogous Alcohols by >8-Log Reduction

In a comprehensive structure-activity relationship study, triorganosilanols (R(CH3)2SiOH) as a class exhibited significantly higher antimicrobial activity compared to their structurally analogous alcohols (R(CH3)2COH). The minimum lethal concentration (MLC) required for a 7-log reduction in viable bacteria after 1-hour exposure was substantially lower for silanols. Specifically, triethylsilanol achieved >8-log reduction against E. coli and S. aureus [1]. This enhanced potency is attributed to the silanols' greater hydrogen-bond acidity (Δν) and higher lipophilicity (logP) [2].

Antimicrobial Agents Disinfectants Biocides

Synthetic Utility as a Traceless Directing Group: Benzyldimethylsilanol Enables C–H Oxygenation Where Dimethylsilanol Fails

In a study on silanol-directed aromatic C–H oxygenation, benzyldimethylsilanol (as part of a benzylsilanol framework) demonstrated the capacity to act as a modifiable directing group. In contrast, simple dimethylsilanol (1a) led to decomposition of the starting material under the same conditions, yielding only trace amounts of the desired cyclized product [1]. This highlights a critical functional advantage of the benzyl-substituted variant.

C–H Activation Synthetic Methodology Directing Groups

Validated Use as a Benzyl Nucleophile in Hiyama-Denmark Cross-Coupling

Benzyldimethylsilanol has been explicitly validated as an effective benzyl nucleophile in Hiyama-Denmark cross-coupling reactions with aryl halides. This application leverages the ability of the silanol to be activated under mild, fluoride-free conditions, offering a key advantage over other organometallic coupling partners [1]. The synthesis of benzylsilanols, including benzyldimethylsilanol derivatives, has been shown to proceed with high regioselectivity, further enhancing its utility in complex molecule synthesis .

Cross-Coupling Hiyama-Denmark Reaction Organosilicon Reagents

Patented Biocidal Formulation Component for Broad-Spectrum Antimicrobial Action

Benzyldimethylsilanol is specifically claimed as a key component in a patented biocide composition designed to destroy target microorganisms [1]. The patent explicitly lists benzyldimethylsilanol alongside phenethyldimethylsilanol as preferred fragrant silanols, and details their use in blends with polymers for coatings, or dissolved in aqueous solutions with ether-based cosolvents [2]. This patent protection underscores a clear, commercially relevant differentiation.

Antimicrobial Coatings Biocides Patent-Backed Applications

Validated Research and Industrial Scenarios for Benzyldimethylsilanol Based on Differential Evidence


Synthesis of Well-Defined Siloxane Polymers with Predictable Kinetics

For laboratories and pilot plants synthesizing siloxane-based materials, the ρ-value of 1.3 for the condensation of benzyldimethylsilanol with aryldimethylchlorosilanes offers a predictive kinetic model [1]. This allows for the rational design of reaction conditions to control molecular weight distribution and polymer architecture, a feature not readily available with other silanols where such kinetic data may be absent. Researchers aiming for reproducible material properties should prioritize this compound for such synthetic campaigns.

Development of High-Potency, Non-Metallic Antimicrobial Coatings and Disinfectants

Formulators developing novel biocidal coatings for marine anti-fouling or surface disinfection can leverage the >8-log reduction capabilities of silanols against common pathogens [1]. The specific inclusion of benzyldimethylsilanol in a granted US patent [2] provides a clear pathway for commercial product development, offering a differentiated, patent-protected active ingredient. This scenario is ideal for manufacturers seeking alternatives to heavy-metal biocides or quaternary ammonium compounds.

Streamlined Synthesis of Complex Molecules via Traceless C–H Functionalization

For synthetic chemists engaged in the total synthesis of pharmaceuticals or natural products, the ability of benzylsilanol derivatives to act as a traceless directing group in C–H oxygenation is a critical advantage [1]. The failure of simpler dimethylsilanol under identical conditions underscores the necessity of the benzyl group for reaction success. Procuring benzyldimethylsilanol is therefore essential for implementing this specific and powerful synthetic disconnection.

Fluoride-Free Cross-Coupling for Sensitive Molecule Assembly

For chemists working with fluoride-sensitive protecting groups or substrates, the validated use of benzyldimethylsilanol in Hiyama-Denmark cross-coupling under mild, basic conditions is a key differentiator [1]. This method avoids the harsh conditions and toxicity associated with other cross-coupling protocols (e.g., Stille, Kumada), making it the preferred choice for late-stage functionalization of complex, delicate molecules.

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